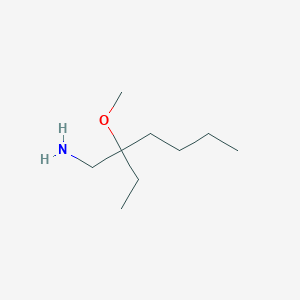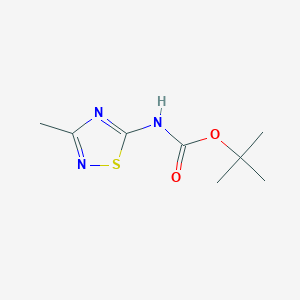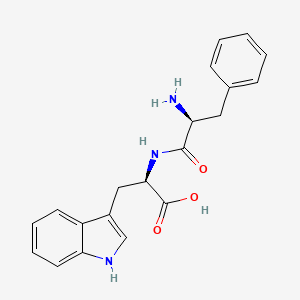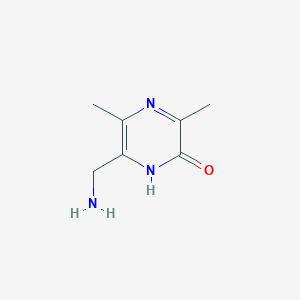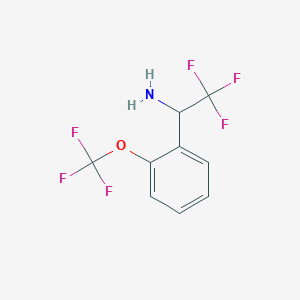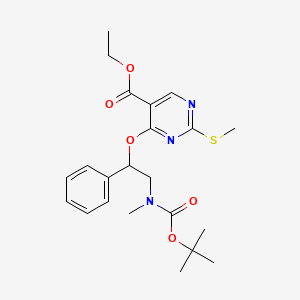
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio donor.
Attachment of the Phenylethoxy Group: This step involves the reaction of the pyrimidine intermediate with a phenylethoxy derivative under basic conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenylethoxy or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-(2-amino-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylsulfonyl)pyrimidine-5-carboxylate: Contains a methylsulfonyl group instead of a methylthio group, affecting its chemical properties and reactivity.
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxamide: Features a carboxamide group instead of a carboxylate group, influencing its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H29N3O5S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
ethyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H29N3O5S/c1-7-28-19(26)16-13-23-20(31-6)24-18(16)29-17(15-11-9-8-10-12-15)14-25(5)21(27)30-22(2,3)4/h8-13,17H,7,14H2,1-6H3 |
Clave InChI |
IWJCEQCZQYSOOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1OC(CN(C)C(=O)OC(C)(C)C)C2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



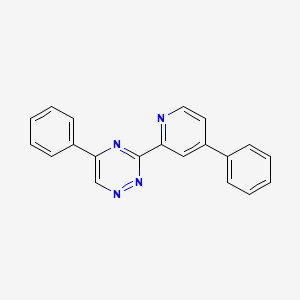

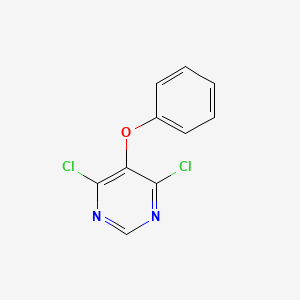
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
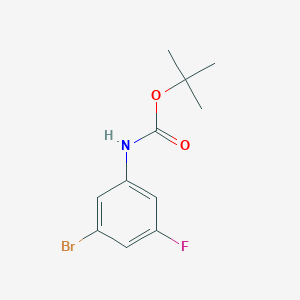
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
